molecular formula C16H12N4 B8449515 4-(Benzo[4,5]imidazo[1,2-a]pyrimidin-2-yl)aniline

4-(Benzo[4,5]imidazo[1,2-a]pyrimidin-2-yl)aniline

Cat. No. B8449515
M. Wt: 260.29 g/mol
InChI Key: OGBRFZNXMNBGJZ-UHFFFAOYSA-N
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Patent
US08491869B2

Procedure details

To a suspension of 2-(4-nitrophenyl)benzo[4,5]imidazo[1,2-a]pyrimidine (58 mg, 0.20 mmol) in ethanol (3 mL) was added SnCl2.2H2O (361 mg, 1.6 mmol). The solution was refluxed for 1.5 hours and then the volatiles were removed under vacuum. The residue was dissolved in DCM, washed with 1 N NaOH, and then H2O. The DCM layer was dried with MgSO4. The crude product was purified on flash chromatography (silica gel, 5% MeOH/DCM) to provide T518 as a yellow solid (35 mg, 67%). 1H NMR (400 MHz, DMSO-d6) δ 5.94 (s, 2H), 6.70 (m, 2H), 7.34 (m, 1H), 7.47 (m, 1H), 7.61 (d, J=7.6 Hz, 1H), 7.75 (m, 1H), 8.08 (m, 2H), 8.21 (m, 1H), 9.34 (d, J=7.6 Hz, 1H). MS (ESI): 261.1 (M+H+).
Name
2-(4-nitrophenyl)benzo[4,5]imidazo[1,2-a]pyrimidine
Quantity
58 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
361 mg
Type
reactant
Reaction Step Two
Name
Yield
67%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][N:13]3[C:16]4[CH:22]=[CH:21][CH:20]=[CH:19][C:17]=4[N:18]=[C:12]3[N:11]=2)=[CH:6][CH:5]=1)([O-])=O.O.O.Cl[Sn]Cl>C(O)C>[N:11]1[C:12]2[N:13]([C:16]3[CH:22]=[CH:21][CH:20]=[CH:19][C:17]=3[N:18]=2)[CH:14]=[CH:15][C:10]=1[C:7]1[CH:6]=[CH:5][C:4]([NH2:1])=[CH:9][CH:8]=1 |f:1.2.3|

Inputs

Step One
Name
2-(4-nitrophenyl)benzo[4,5]imidazo[1,2-a]pyrimidine
Quantity
58 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1=NC=2N(C=C1)C1=C(N2)C=CC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
361 mg
Type
reactant
Smiles
O.O.Cl[Sn]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the volatiles were removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCM
WASH
Type
WASH
Details
washed with 1 N NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The DCM layer was dried with MgSO4
CUSTOM
Type
CUSTOM
Details
The crude product was purified on flash chromatography (silica gel, 5% MeOH/DCM)

Outcomes

Product
Name
Type
product
Smiles
N=1C=2N(C=CC1C1=CC=C(N)C=C1)C1=C(N2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 35 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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